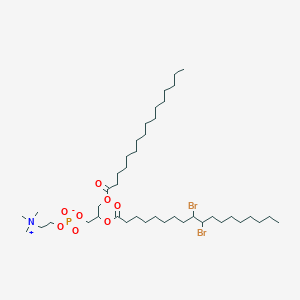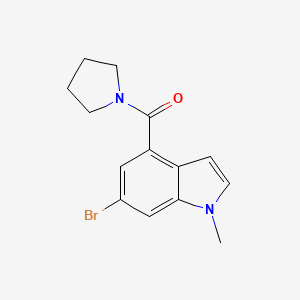
1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine is a brominated phosphatidylcholine lipid. This compound is known for its unique structure, which includes a palmitoyl group at the sn-1 position and a dibromo-stearoyl group at the sn-2 position of the glycerol backbone. The phosphocholine head group is attached to the sn-3 position. This compound is often used in biochemical and biophysical research due to its distinctive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine typically involves the bromination of stearic acid followed by its incorporation into the phosphatidylcholine structure. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out under controlled conditions to ensure selective bromination at the 9,10-positions of the stearic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as column chromatography or recrystallization to achieve high purity levels. The compound is then incorporated into phosphatidylcholine using enzymatic or chemical methods .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The brominated stearoyl group can be oxidized to form different products.
Reduction: The dibromo groups can be reduced to form the corresponding stearoyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding alkanes .
Applications De Recherche Scientifique
1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine has several scientific research applications:
Chemistry: Used in the study of lipid oxidation and reduction reactions.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and as a component of lipid-based therapeutics.
Industry: Utilized in the formulation of specialized lipid products for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine involves its interaction with biological membranes. The brominated stearoyl group can insert into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Comparaison Avec Des Composés Similaires
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine: Similar structure but lacks the bromine atoms.
1-Hexadecanoyl-sn-glycero-3-phosphocholine: Contains a hexadecanoyl group instead of the dibromo-stearoyl group.
1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine: Has a stearoyl group at the sn-1 position and a palmitoyl group at the sn-2 position.
Uniqueness: The presence of the dibromo groups in 1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine makes it unique compared to other similar compounds. These bromine atoms can participate in specific chemical reactions and interactions, providing distinct properties and applications .
Propriétés
IUPAC Name |
[2-(9,10-dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82Br2NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-24-28-32-41(46)50-36-38(37-52-54(48,49)51-35-34-45(3,4)5)53-42(47)33-29-25-21-23-27-31-40(44)39(43)30-26-22-13-11-9-7-2/h38-40H,6-37H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGDAHUBVHYLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82Br2NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12067980.png)

![(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B12067993.png)
![2-[(2-Chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12068001.png)


![1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide](/img/structure/B12068006.png)
![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)


